molecular formula C20H17FIN3S B2418157 1-(4-fluorophenyl)-N-(4-iodophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393824-23-2

1-(4-fluorophenyl)-N-(4-iodophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No. B2418157
CAS RN: 393824-23-2
M. Wt: 477.34
InChI Key: FFIMRQBZKLNXAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-N-(4-iodophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C20H17FIN3S and its molecular weight is 477.34. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-N-(4-iodophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-N-(4-iodophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Transition Metal-Catalyzed C–H Bond Functionalization

1-(4-fluorophenyl)-N-(4-iodophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide (let’s call it Oprea1_595390 for brevity) has garnered attention due to its unique solvent properties. Specifically, it thrives in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , which stands out compared to its non-fluoro analogue, isopropanol . HFIP serves as a green and sustainable deep eutectic solvent (DES) and significantly impacts transition metal-catalyzed C–H bond functionalization reactions. Notably, for distal aromatic C–H functionalizations, HFIP enhances yield and selectivity, making it an irreplaceable solvent in this context.

Disrupting Illicit Markets

Beyond its chemical applications, let’s explore a broader perspective. Illicit markets pose global challenges, impacting peace, development, the environment, health, and justice. Technology, including the Internet, has accelerated these markets, enabling criminals to exploit weak regulation. Operational research and data science play crucial roles in disrupting illicit markets . By analyzing data, optimizing resource allocation, and enhancing security measures, researchers contribute to combating organized crime.

Operations Research in Engineering Sciences

Operational research (OR) applies mathematical and statistical models to solve complex problems. In engineering sciences, OR aids decision-making processes, optimizing logistics, supply chains, and resource allocation . While not directly related to Oprea1_595390, understanding OR’s impact on various fields informs our broader perspective.

Open Science Potentials

Open science initiatives, including open access, open data, transparency, and reproducibility, enhance research processes. These dimensions foster collaboration, improve data sharing, and promote scientific integrity . While not specific to Oprea1_595390, embracing open science principles benefits the entire scientific community.

properties

IUPAC Name

1-(4-fluorophenyl)-N-(4-iodophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FIN3S/c21-15-5-3-14(4-6-15)19-18-2-1-11-24(18)12-13-25(19)20(26)23-17-9-7-16(22)8-10-17/h1-11,19H,12-13H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIMRQBZKLNXAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)F)C(=S)NC4=CC=C(C=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FIN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.